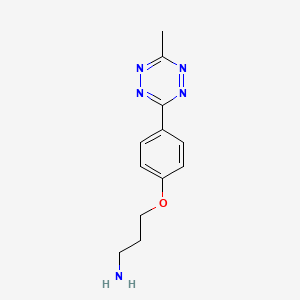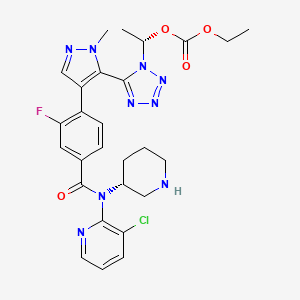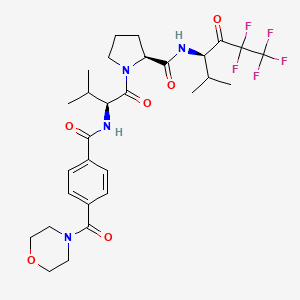
Methyltetrazine-propylamine HCl salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyltetrazine-propylamine HCl salt is a PEG derivative containing methyltetrazine and is one of the most stable tetrazines commercially available. Methyl group can improve the stability of methyltetrazine-Propylamine. This reagent is supplied as HCl salt for improved stability and easy handling.
科学的研究の応用
Bioorthogonal Chemistry
“Methyltetrazine-Propylamine” plays a significant role in bioorthogonal chemistry . Bioorthogonal reactions are widely used in biological systems and have been trialed in patients, attracting a lot of attention in this century . Tetrazine-based bioorthogonal reactions are essential in chemical biology applications .
Cellular Labeling
One of the applications of “Methyltetrazine-Propylamine” is in cellular labeling . The compound can be used to label cells in a biological system, providing a way to track and study these cells .
Live-cell Imaging
“Methyltetrazine-Propylamine” is also used in live-cell imaging . This allows scientists to observe cells in their natural environment and understand their behavior in real-time .
Diagnosis
The compound has applications in the field of diagnosis . It can be used to detect diseases at an early stage, improving the chances of successful treatment .
Drug Release
“Methyltetrazine-Propylamine” is used in drug release . It can be used to control the release of drugs in the body, ensuring that they reach the target area effectively .
Oncotherapy
The compound has applications in oncotherapy . It can be used in the treatment of cancer, providing a new approach to combat this disease .
Fluorescent Imaging
“Methyltetrazine-Propylamine” is used in fluorescent imaging . The compound can be used to create fluorescent bioprobes, which are essential tools for understanding biological systems .
Synthesis of Tetrazine Derivatives
“Methyltetrazine-Propylamine” is used in the synthesis of tetrazine derivatives . These derivatives have various applications in bioorthogonal chemistry and materials science .
作用機序
Target of Action
Methyltetrazine-Propylamine, also known as 3-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy)propan-1-amine or Methyltetrazine-propylamine HCl salt, is primarily used in the synthesis of PROTACs . PROTACs (PROteolysis TArgeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein . The primary targets of Methyltetrazine-Propylamine are therefore the proteins that are intended to be degraded by the PROTACs it helps to form .
Mode of Action
Methyltetrazine-Propylamine acts as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This allows the PROTAC to bring the E3 ligase and the target protein into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the target protein . The ubiquitinated target protein is then recognized by the proteasome, a large protein complex that degrades unneeded or damaged proteins, leading to the degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of Methyltetrazine-Propylamine is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, a process that is crucial for maintaining cellular homeostasis . By facilitating the ubiquitination and subsequent degradation of specific target proteins, Methyltetrazine-Propylamine (via the PROTACs it forms) can influence various cellular processes that are regulated by these proteins .
Pharmacokinetics
The pharmacokinetic properties of the resulting protacs would be influenced by the characteristics of the methyltetrazine-propylamine linker, as well as the ligands for the e3 ligase and the target protein .
Result of Action
The primary result of the action of Methyltetrazine-Propylamine is the degradation of specific target proteins via the ubiquitin-proteasome system . This can lead to a decrease in the activity of these proteins, potentially influencing various cellular processes . The specific effects would depend on the identity and function of the target proteins .
Action Environment
The action of Methyltetrazine-Propylamine is influenced by various environmental factors. For instance, the efficiency of protein degradation by the ubiquitin-proteasome system can be affected by factors such as temperature and pH . Additionally, the stability and efficacy of the PROTACs formed by Methyltetrazine-Propylamine could be influenced by factors such as the presence of other proteins or small molecules .
特性
IUPAC Name |
3-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-9-14-16-12(17-15-9)10-3-5-11(6-4-10)18-8-2-7-13/h3-6H,2,7-8,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNRZRYXVIJHCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyltetrazine-propylamine HCl salt | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(5-Bromothiophen-2-yl)methylideneamino]benzamide](/img/structure/B608933.png)

![2-(3-(2-Chloro-5-(trifluoromethoxy)phenyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B608939.png)


